(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
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Description
(5-(Furan-2-yl)isoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O2
- Molecular Weight : 305.36 g/mol
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.6 | Induction of apoptosis |
A549 (Lung) | 7.2 | Cell cycle arrest (G1 phase) |
HeLa (Cervical) | 4.8 | PI3K/Akt pathway modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range. The antimicrobial mechanism is hypothesized to involve disruption of microbial cell membranes.
Table 2: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 12 | Bacteria |
Escherichia coli | 15 | Bacteria |
Candida albicans | 20 | Fungi |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with apoptosis and cell survival.
- Membrane Disruption : The antimicrobial effects are likely due to its interaction with microbial membranes, leading to cell lysis.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential for development as an anticancer agent.
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that this compound effectively reduced bacterial load in infected animal models, indicating its therapeutic potential against resistant strains.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(17-13-16(17)15-5-2-1-3-6-15)24-8-10-25(11-9-24)22(27)18-14-20(29-23-18)19-7-4-12-28-19/h1-7,12,14,16-17H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKLBYSPWVVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.